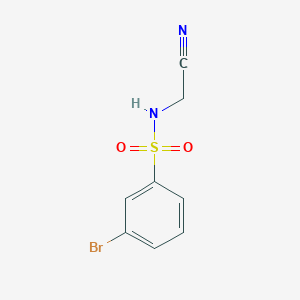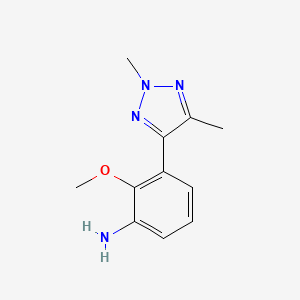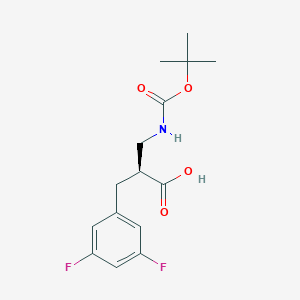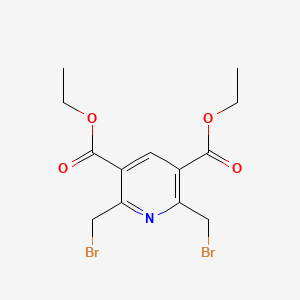
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy, chloromethyl, difluoromethoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyridine ring, followed by the introduction of the benzyloxy, chloromethyl, difluoromethoxy, and methyl groups through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Azido or thio-substituted pyridine derivatives.
科学的研究の応用
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and difluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the chloromethyl group can participate in covalent bonding, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 2-(Benzyloxy)-1-chloromethyl-ethoxy-benzothiazole
- 2-(Difluoromethoxy)benzylamine
Uniqueness
2-(Benzyloxy)-3-(chloromethyl)-4-(difluoromethoxy)-6-methylpyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and difluoromethoxy groups is particularly noteworthy, as it can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C15H14ClF2NO2 |
|---|---|
分子量 |
313.72 g/mol |
IUPAC名 |
3-(chloromethyl)-4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C15H14ClF2NO2/c1-10-7-13(21-15(17)18)12(8-16)14(19-10)20-9-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3 |
InChIキー |
SCDJVCYHXKKTOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















